![molecular formula C20H12ClN3O4 B10886063 (2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a nitrophenyl-furyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Methoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorophenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Furylboronic acid
Uniqueness
What sets (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C20H12ClN3O4 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
(E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-2-1-3-16(11-15)23-20(25)14(12-22)10-18-8-9-19(28-18)13-4-6-17(7-5-13)24(26)27/h1-11H,(H,23,25)/b14-10+ |
Clave InChI |
HELZSAVDOYJAIZ-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B10885993.png)
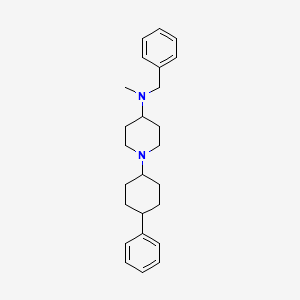
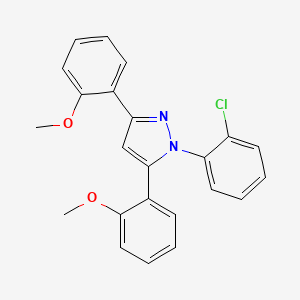
methanone](/img/structure/B10886003.png)
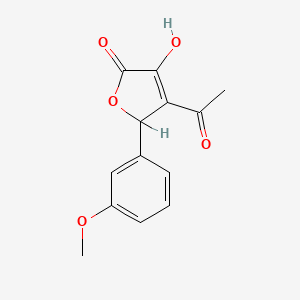
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886033.png)
![5-[4-(heptyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10886035.png)
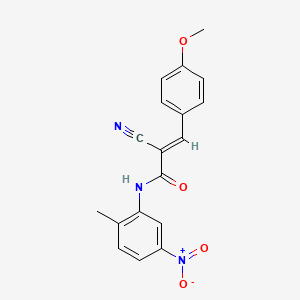
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)
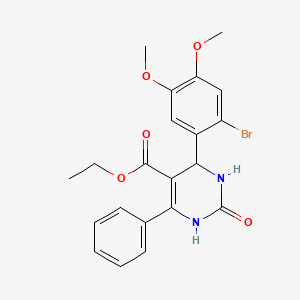
![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
